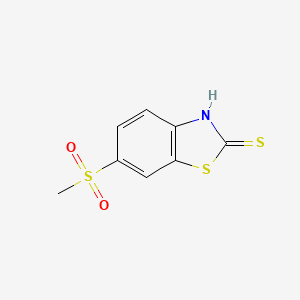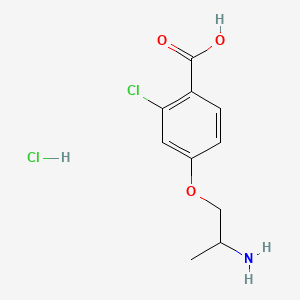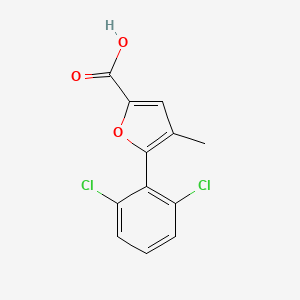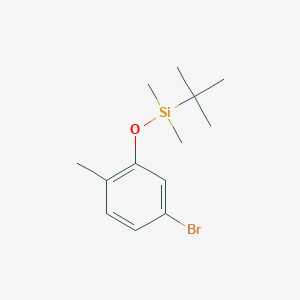
(5-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C13H21BrO2Si. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a tert-butyl dimethylsilyl group, and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 5-bromo-2-methylphenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxy compounds.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include phenol derivatives.
Scientific Research Applications
(5-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methoxyphenoxy)(tert-butyl)dimethylsilane
- (4-Bromophenoxy)-tert-butyldimethylsilane
- tert-Butyl 2-bromo-5-methoxybenzoate
Uniqueness
(5-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both a bromine atom and a tert-butyl dimethylsilyl group on the phenoxy ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C13H21BrOSi |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(5-bromo-2-methylphenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrOSi/c1-10-7-8-11(14)9-12(10)15-16(5,6)13(2,3)4/h7-9H,1-6H3 |
InChI Key |
YXYGPJWMDPKARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


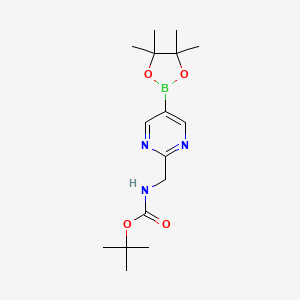
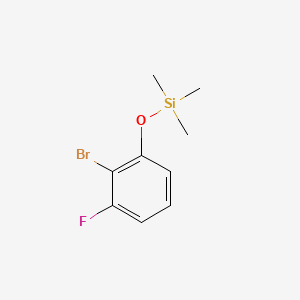
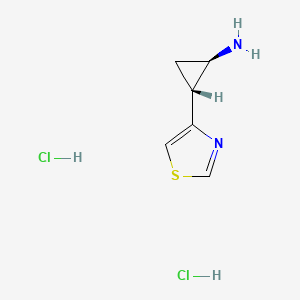
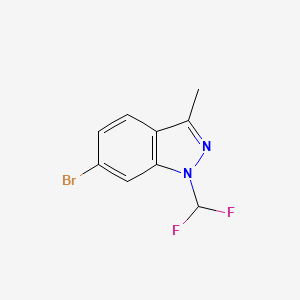
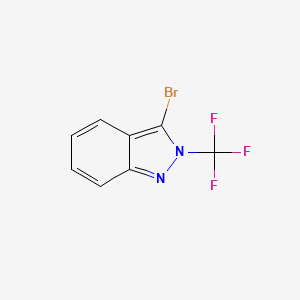
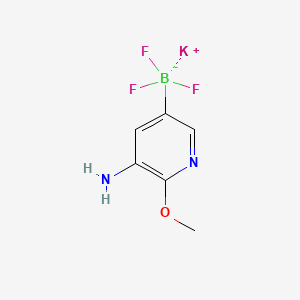
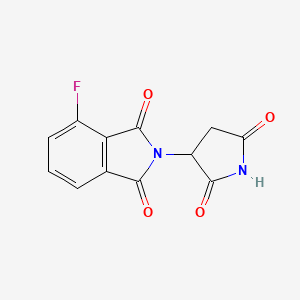
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
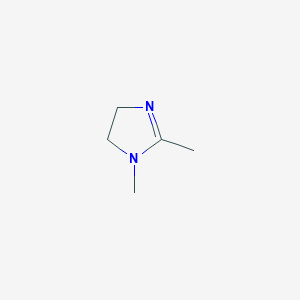

![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)
